Elevated Topological Polar Surface Area (TPSA) vs. Phenyl and 4-Chlorophenyl Analogs
The target compound exhibits a TPSA of 48.4 Ų, which is 9.2 Ų (23.6%) higher than the 39.2 Ų value shared by both the unsubstituted 6-phenyl analog (CID 121205094) and the 6-(4-chlorophenyl) analog (CID 121205100) [1][2]. This increase arises from the methoxy oxygen atom contributing additional polar surface area. TPSA differences of this magnitude have been correlated with reduced passive membrane permeability and altered blood-brain barrier penetration potential in drug discovery contexts [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 48.4 Ų |
| Comparator Or Baseline | Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate: 39.2 Ų; Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate: 39.2 Ų |
| Quantified Difference | +9.2 Ų (+23.6% relative increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A 23.6% higher TPSA predicts measurably different passive permeability and bioavailability, making direct substitution of analogs for the target compound inadvisable without experimental confirmation.
- [1] PubChem. (2025). Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate, CID 121205098 (TPSA = 48.4 Ų). View Source
- [2] PubChem. (2025). Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate, CID 121205094 (TPSA = 39.2 Ų); Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate, CID 121205100 (TPSA = 39.2 Ų). View Source
- [3] Veber, D. F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem., 45(12), 2615-2623. View Source
